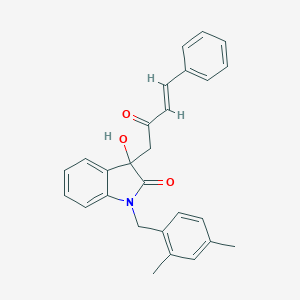
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential application in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid and glucose metabolism.
Mécanisme D'action
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide exerts its effects through activation of the PPARδ receptor. PPARδ is a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ by 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide leads to increased expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in increased energy production and improved endurance. In addition, activation of PPARδ has been shown to reduce inflammation and improve insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide have been extensively studied. In animal studies, it has been shown to increase endurance and performance by increasing fatty acid oxidation and mitochondrial biogenesis. In addition, it has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity. However, further studies are needed to determine the long-term effects of this compound on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide is its ability to activate the PPARδ receptor, which is involved in lipid and glucose metabolism. This makes it a potential therapeutic agent for metabolic disorders such as diabetes and obesity. In addition, its ability to enhance endurance and performance makes it a potential candidate for use in sports medicine. However, one of the limitations of this compound is its potential side effects, which are not yet fully understood. Further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for research on 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide. One area of research is the development of more potent and selective PPARδ agonists with fewer side effects. In addition, further studies are needed to determine the long-term effects of this compound on human health. Another area of research is the potential application of this compound in the treatment of metabolic disorders such as diabetes and obesity. Finally, the potential use of this compound in sports medicine and performance enhancement warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide involves several steps. The first step is the preparation of 1-adamantylamine, which is obtained by reacting 1-adamantanol with ammonia. The second step involves the reaction of 4-methoxybenzoyl chloride with the amine group of 1-adamantylamine to form the corresponding amide. Finally, the amide is acetylated using acetic anhydride to obtain 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields. In the field of sports medicine, this compound has been investigated for its ability to enhance endurance and performance. In animal studies, it has been shown to increase the expression of genes involved in lipid metabolism and improve exercise endurance. In addition, it has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Propriétés
Nom du produit |
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C19H25NO2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H25NO2/c1-22-17-4-2-16(3-5-17)20-18(21)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) |
Clé InChI |
BMANKQXTHDQWQV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)

![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)

![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)

![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252980.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)